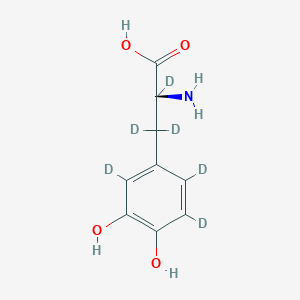

L-DOPA-d6

Description

Contextual Significance of L-DOPA in Biological and Biochemical Systems

L-DOPA (L-3,4-dihydroxyphenylalanine) is an aromatic amino acid and a pivotal precursor in the biosynthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). guidetopharmacology.orgmdpi.com It is synthesized from L-tyrosine by the enzyme tyrosine hydroxylase. caymanchem.com L-DOPA is of significant biological importance due to its role in various physiological processes, particularly those regulated by the dopaminergic system, such as motor control, reward, and cognitive functions. guidetopharmacology.orgmdpi.combiorxiv.org Unlike dopamine, L-DOPA can cross the blood-brain barrier, where it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa decarboxylase. mdpi.commedchemexpress.comnih.gov This metabolic conversion forms the basis for its therapeutic use in conditions characterized by dopamine deficiency. guidetopharmacology.orgmdpi.comnih.gov

Theoretical Frameworks of Stable Isotope Labeling in Biomedical Research

Stable isotope labeling is a powerful technique in biomedical research that utilizes non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), to label molecules of interest. nih.govcreative-proteomics.comsymeres.comcreative-proteomics.com These isotopes possess different atomic masses compared to their naturally abundant counterparts but exhibit similar chemical properties, minimizing perturbation of biological processes. creative-proteomics.comcreative-proteomics.com By introducing labeled substrates into a biological system, researchers can trace their metabolic fates, quantify fluxes through biochemical pathways, and study molecular dynamics. nih.govcreative-proteomics.com The detection and quantification of stable isotopes are typically achieved using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comeurisotop.com Stable isotope labeling offers advantages over radioactive labeling, including safety for in vivo studies in humans and the ability to precisely localize and quantify the label within biomolecules using advanced analytical technologies. nih.gov

Rationale for Deuteration of L-DOPA: Specific Advantages of L-DOPA-d6 in Mechanistic and Quantitative Studies

Deuteration of L-DOPA to produce this compound involves the substitution of hydrogen atoms with deuterium atoms at specific positions within the molecule. This isotopic modification provides distinct advantages for research purposes, primarily related to altered mass, metabolic stability, and kinetic properties.

Role of Deuterium in Tracing Metabolic Fates and Fluxes

Deuterium labeling allows this compound to serve as a traceable marker for L-DOPA and its metabolites within biological systems. nih.govcreative-proteomics.com By administering this compound and subsequently analyzing biological samples (e.g., plasma, urine, tissue extracts) using mass spectrometry, researchers can differentiate the labeled compound and its deuterated metabolites from their endogenous, unlabeled counterparts. This enables the direct measurement of metabolic conversion rates, the identification of metabolic pathways, and the quantification of metabolic fluxes under various physiological or pathological conditions. nih.govcreative-proteomics.comeurisotop.com For instance, tracing the incorporation of deuterium from this compound into downstream catecholamines like dopamine-d6 can provide insights into the activity of AADC and subsequent metabolic enzymes. nih.gov This approach is invaluable for understanding the dynamics of L-DOPA metabolism and its implications in health and disease states.

Utility of this compound as an Internal Standard in Bioanalytical Assays

Stable isotope-labeled analogs like this compound are widely used as internal standards in quantitative bioanalytical methods, particularly those employing mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.comresearchgate.net An internal standard is a compound added to a sample at a known concentration before analysis to compensate for variations that may occur during sample preparation, extraction, and analysis. researchgate.net this compound is an ideal internal standard for L-DOPA quantification because it possesses very similar chemical and physical properties to unlabeled L-DOPA, ensuring it behaves similarly throughout the analytical process. researchgate.net However, its distinct mass due to the deuterium atoms allows it to be easily differentiated from endogenous L-DOPA by the mass spectrometer. caymanchem.com The ratio of the signal intensity of L-DOPA to that of this compound can then be used to accurately quantify the amount of L-DOPA in the original sample, improving the accuracy and precision of the assay. researchgate.net This is particularly important in complex biological matrices where matrix effects can influence ionization efficiency in mass spectrometry. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

(2S)-2-amino-2,3,3-trideuterio-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,3D2,4D,6D |

InChI Key |

WTDRDQBEARUVNC-ZAZUUIAJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])O)O)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of L Dopa D6

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation into L-DOPA

The synthesis of L-DOPA-d6 involves sophisticated chemical and chemo-enzymatic strategies to ensure regioselective and, where applicable, stereoselective deuterium incorporation.

Strategies for Regioselective Deuteration at Specific Carbon Positions

Achieving precise deuterium placement is critical for studying specific C-H bond cleavage events in metabolic processes. Deuteration can target the aromatic ring or the aliphatic side chain of L-DOPA akjournals.comakjournals.com.

Deuterium exchange reactions are a common method for introducing deuterium atoms onto the aromatic ring of L-DOPA. Acid-catalyzed isotopic exchange between L-DOPA and heavy water (D₂O) is a widely used approach for aromatic deuteration. For instance, reacting L-DOPA with 6M DCl in D₂O at elevated temperatures (e.g., 50 °C) has been shown to effectively incorporate deuterium into the 2', 5', and 6' positions of the aromatic ring akjournals.comnih.gov. This method can achieve high levels of deuterium incorporation in these positions, often approaching 100% after sufficient reaction time akjournals.comnih.gov. The exchange rate for protons in the 2', 5', and 6' positions of the aromatic ring is reported to be practically the same under certain conditions akjournals.com.

Deuterated triflic acid (TfOD) has also been employed for H/D exchange in aromatic amino acids, including L-DOPA, under milder conditions (e.g., 0 °C or room temperature) clockss.orgscispace.comtandfonline.com. This method can lead to over 90% deuterium incorporation specifically in the aromatic moiety clockss.orgscispace.com. The presence of the catechol moiety in L-DOPA enhances the H/D exchange with TfOD compared to L-tyrosine, promoting swift deuteration even at lower temperatures scispace.com.

L-DOPA possesses a chiral center at the alpha-carbon of the aliphatic side chain. Stereoselective deuteration at this position is important for investigating enzyme mechanisms that exhibit stereospecificity. While the provided search results primarily detail methods for aromatic deuteration and side-chain deuteration in dopamine (B1211576) derived from L-DOPA, they also touch upon stereospecific deuterium substitution at the alpha-carbon position of dopamine achieved through enzymatic decarboxylation of L-DOPA nih.gov. This suggests that appropriately labeled L-DOPA precursors or controlled enzymatic reactions can be used to achieve stereoselective deuteration at the chiral center. For example, enzymatic decarboxylation of L-[α-²H₁]DOPA in H₂O yields the S-[α-²H₁]dopamine enantiomer, while decarboxylation of unsubstituted L-DOPA in D₂O yields the R-[α-²H₁]dopamine enantiomer nih.gov. This highlights the potential for enzymatic methods to control the stereochemistry of deuterium incorporation in the side chain, although direct stereoselective deuteration of the L-DOPA chiral center itself prior to decarboxylation would require specific synthetic strategies.

Deuterium Exchange Reactions for Aromatic Deuteration

Chemical Precursors and Optimized Reaction Pathways for this compound Synthesis

The synthesis of this compound can involve various chemical precursors and optimized reaction pathways, often combining chemical and enzymatic steps to achieve desired labeling patterns.

Enzymatic methods play a significant role in the synthesis of specifically labeled L-DOPA isotopomers. Enzymes can catalyze reactions that introduce deuterium at specific positions with high selectivity. For instance, the enzyme tyrosinase (EC 1.14.18.1) has been used to hydroxylate labeled L-tyrosine precursors to produce selectively labeled L-DOPA isotopomers researchgate.netresearchgate.net. Tryptophanase (EC 4.1.99.1) from E. coli has been shown to catalyze isotopic exchange between the incubation medium (containing D₂O) and the alpha-carbon of certain L-amino acids, including L-tyrosine, which can then be converted to L-DOPA akjournals.comd-nb.info. This enzymatic exchange allows for deuterium incorporation at the alpha-carbon position akjournals.com.

Combining chemical and enzymatic steps offers a powerful approach for the synthesis of complex labeled molecules like this compound. This strategy leverages the specificity of enzymes for certain transformations while utilizing chemical reactions for steps that are not amenable to enzymatic catalysis or for preparing labeled precursors researchgate.netd-nb.info. For example, selectively labeled isotopomers of L-tyrosine can be obtained through chemical or enzymatic methods and then subjected to enzymatic hydroxylation by tyrosinase to yield corresponding L-DOPA isotopomers researchgate.netresearchgate.net. Acid-catalyzed isotopic exchange (chemical) can be used to introduce deuterium into the aromatic ring, followed by potential enzymatic modifications of the side chain, or vice versa akjournals.comnih.govnih.gov. This integrated approach allows for the synthesis of this compound with deuterium atoms at specific positions on both the aromatic ring and the aliphatic chain, depending on the chosen synthetic route and the position of deuterium incorporation in the precursors or reaction media akjournals.comnih.govakjournals.comgoogle.com.

An example of a chemo-enzymatic route involves obtaining [2-²H]-L-tyrosine through enzymatic isotopic exchange catalyzed by tryptophanase in a deuterated medium, followed by enzymatic hydroxylation of the labeled L-tyrosine to [2-²H]-L-DOPA using tyrosinase akjournals.com. This demonstrates how different enzymes can be used in sequence with chemical steps (like preparing deuterated media) to achieve specific labeling patterns.

Table 1: Examples of Deuteration Strategies for L-DOPA

| Deuteration Position(s) | Method Type | Key Reagents/Enzymes | Conditions | References |

| Aromatic ring (2', 5', 6') | Chemical | DCl in D₂O | 6M DCl/D₂O, 50 °C, 10-24 hours | akjournals.comnih.gov |

| Aromatic ring | Chemical | TfOD (Deuterated triflic acid) | 0 °C or room temperature | clockss.orgscispace.comtandfonline.com |

| Alpha-carbon (via DA) | Enzymatic | Tyrosine decarboxylase (in D₂O) | Enzymatic decarboxylation of L-DOPA in D₂O | nih.gov |

| Alpha-carbon (via L-Tyr) | Enzymatic | Tryptophanase (in D₂O) then Tyrosinase | Isotopic exchange of L-Tyr, then hydroxylation | akjournals.comd-nb.info |

| Aromatic ring and/or side chain | Chemo-Enzymatic | Varied (chemical & enzymatic steps) | Depends on specific isotopomer targeted | researchgate.netakjournals.comd-nb.info |

Table 2: Spectroscopic Characterization of Deuterated L-DOPA (Examples)

| Deuteration Position(s) | Analytical Technique | Observation | References |

| Aromatic ring (2', 5', 6') | ¹H NMR | Disappearance or significant reduction of signals for aromatic protons | akjournals.comnih.gov |

| Alpha-carbon | ¹H NMR | Disappearance or significant reduction of signal for the alpha-proton | akjournals.com |

| Overall Deuteration | Mass Spectrometry | Increased molecular weight corresponding to deuterium incorporation | (General Method) |

These advanced synthetic methodologies and characterization techniques are essential for producing well-defined this compound isotopomers required for various research applications, including metabolic studies and investigations of enzymatic reaction mechanisms.

Enzymatic Deuteration Approaches

Rigorous Spectroscopic and Chromatographic Techniques for Isotopic Purity and Structural Verification of this compound

The accurate characterization of this compound relies on sophisticated analytical methods that can differentiate between isotopologues (molecules with the same chemical formula but different isotopic compositions) and confirm the structural integrity of the labeled compound. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools employed for this purpose.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Enrichment Determination

Isotopic cluster analysis in HRMS involves examining the pattern of peaks corresponding to a molecule's different isotopic forms. Natural abundance of isotopes (like ¹³C and ²H) contributes to the isotopic profile of a non-labeled compound, resulting in small peaks at M+1, M+2, etc., relative to the main molecular ion peak (M⁺). libretexts.org In a deuterated compound like this compound, the introduction of deuterium significantly alters this pattern.

For this compound, with a nominal mass shift of 6 Da compared to unlabeled L-DOPA, the molecular ion region in the mass spectrum will show a cluster of peaks centered around the expected mass of the fully deuterated species. The relative intensities of the peaks within this cluster (e.g., [M+0D]⁺, [M+1D]⁺, [M+2D]⁺, ..., [M+6D]⁺) can be used to calculate the percentage of molecules containing a specific number of deuterium atoms. nih.gov

Deuterium enrichment is quantified by integrating the peak areas of the different isotopologues and calculating the percentage of the total signal that corresponds to the desired deuterated species (this compound, meaning 6 deuterium atoms incorporated) and other partially deuterated forms. rsc.orgnih.gov This analysis requires high mass resolution to clearly distinguish between peaks arising from deuterium incorporation and those from the natural abundance of heavy isotopes like ¹³C. researchgate.net For example, a ¹³C atom adds approximately 1.0034 Da, while a deuterium atom adds approximately 2.0141 Da (relative to ¹H). HRMS can differentiate between these small mass differences. researchgate.net

A hypothetical isotopic cluster analysis for a sample of this compound might show the following relative abundances:

| Isotopologue | Nominal Mass | Relative Abundance (%) |

| L-DOPA-d0 | M | < 1 |

| L-DOPA-d1 | M+1 | < 1 |

| L-DOPA-d2 | M+2 | < 1 |

| L-DOPA-d3 | M+3 | < 2 |

| L-DOPA-d4 | M+4 | < 5 |

| L-DOPA-d5 | M+5 | < 10 |

| This compound | M+6 | > 80 |

Note: These are hypothetical values for illustrative purposes. Actual values depend on the synthesis method and purification.

Tandem mass spectrometry (MS/MS) or fragmentation in HRMS provides structural information by breaking the molecule into smaller fragment ions and measuring their mass-to-charge ratios. libretexts.orgscielo.bracs.org For deuterated compounds, analyzing the fragmentation patterns can reveal the location of the deuterium atoms within the molecule. nih.govscielo.brnih.govresearchgate.net

When this compound undergoes fragmentation, the resulting ions will retain the deuterium atoms that were present in the corresponding part of the original molecule. By comparing the mass spectra of this compound and unlabeled L-DOPA, the mass shifts observed in specific fragment ions can indicate which parts of the molecule contain deuterium. scielo.bracs.orgresearchgate.net

For example, if a fragment ion that corresponds to the catechol moiety of L-DOPA shows a mass increase of 3 Da in the this compound spectrum compared to the unlabeled L-DOPA spectrum, it suggests that three deuterium atoms are located on the catechol ring. Similarly, fragmentation that isolates the alanine (B10760859) side chain can reveal deuterium incorporation in that part of the molecule. This comparative analysis of fragmentation pathways allows researchers to map the positions of deuterium atoms. nih.govscielo.bracs.orgresearchgate.net

Detailed research findings often involve proposing fragmentation mechanisms and correlating the observed mass shifts of fragment ions with the expected masses based on the proposed deuterium positions. scielo.bracs.org The absence of a mass shift in a fragment ion known to originate from a specific part of the molecule would indicate the absence of deuterium in that region.

Quantification of Deuterium Enrichment via Isotopic Cluster Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique to MS that provides detailed information about the local chemical environment of atomic nuclei, including protons (¹H) and deuterium (²H). studymind.co.uksavemyexams.comsimsonpharma.com It is indispensable for confirming the specific positions of deuterium incorporation in a labeled molecule like this compound. rsc.org

Proton NMR (¹H-NMR) is routinely used for structural elucidation of organic molecules. studymind.co.uksavemyexams.commeasurlabs.comresearchgate.net In the ¹H-NMR spectrum of this compound, the signals corresponding to protons that have been replaced by deuterium will be significantly attenuated or disappear entirely. studymind.co.uksavemyexams.com This is because deuterium nuclei have a different spin quantum number (I=1) compared to protons (I=1/2) and absorb at a different radiofrequency in the NMR experiment. studymind.co.uksavemyexams.comsimsonpharma.comwikipedia.org

For instance, if this compound is labeled at the aromatic ring positions, the ¹H-NMR signals corresponding to the aromatic protons in unlabeled L-DOPA would be absent or significantly reduced in intensity in the this compound spectrum. Similarly, if the deuterium is incorporated into the methylene (B1212753) or methine groups of the alanine side chain, the corresponding proton signals in the ¹H-NMR spectrum would show attenuation. nih.gov

Deuterium NMR (²H-NMR) spectroscopy directly detects the deuterium nuclei in a molecule. wikipedia.orgkeio.ac.jp Unlike ¹H-NMR, which shows the absence of signals in deuterated regions, ²H-NMR provides signals specifically from the deuterium atoms. wikipedia.org This allows for the direct confirmation of deuterium positions and provides information about their chemical environment.

²H-NMR spectra typically have broader signals compared to ¹H-NMR due to the quadrupolar nature of the deuterium nucleus (spin I=1). wikipedia.org However, the chemical shifts of deuterium nuclei are very similar to those of protons in analogous chemical environments. keio.ac.jp Therefore, by referencing the known ¹H-NMR chemical shifts of unlabeled L-DOPA, the signals in the ²H-NMR spectrum of this compound can be assigned to specific deuterated positions. keio.ac.jp

A ²H-NMR spectrum of this compound would show signals corresponding to each unique position where deuterium is incorporated. The integration of these signals can provide information about the relative amount of deuterium at each labeled position, confirming the regioselectivity of the deuteration process. wikipedia.org This direct observation is a definitive method for verifying the location and extent of deuterium labeling.

For example, if this compound is specifically labeled at the six expected positions (e.g., aromatic ring protons and the protons on the alpha and beta carbons of the alanine side chain, depending on the specific synthesis), the ²H-NMR spectrum would show distinct signals for each of these deuterated environments.

The combined application of HRMS (for isotopic purity and enrichment) and NMR spectroscopy (for structural confirmation and deuterium localization) provides a comprehensive analytical profile for this compound, ensuring its quality and suitability for intended applications. rsc.org

¹³C-NMR for Carbon Skeleton Integrity and Deuterium-Induced Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, is a powerful tool for characterizing isotopically labeled compounds like this compound. It is essential for confirming the integrity of the carbon skeleton and determining the positions and extent of deuterium incorporation. openmedscience.com

In ¹³C-NMR, the presence of deuterium atoms can induce shifts in the chemical signals of nearby carbon atoms. These are known as deuterium-induced shifts. Deuterium has a smaller magnetic moment than hydrogen, which affects the shielding of adjacent carbon nuclei, leading to small but measurable upfield shifts in their ¹³C resonance frequencies. ucla.educlockss.org The magnitude of these shifts is typically small, often in the parts per billion (ppb) range, but they can provide valuable information about the proximity of deuterium to specific carbon centers. clockss.org

Analyzing the ¹³C-NMR spectrum of this compound allows for the confirmation of the carbon framework's integrity, ensuring that the synthetic process has not caused structural rearrangements or degradation. By comparing the ¹³C shifts of this compound to those of unlabeled L-DOPA, researchers can identify which carbon signals are affected by the presence of deuterium, thereby confirming the positions of isotopic substitution. units.it For example, studies on ring-¹³C₆-labeled L-DOPA have enabled the observation of carbon atoms and their oxidation products using ¹³C-NMR. units.it

Solid-state NMR techniques, such as ²H-¹H CP-iCOSY, can also be employed to elucidate local structures and through-space interactions in partially deuterated compounds, providing further insights into the molecular arrangement and deuterium distribution. researchgate.net

Chromatographic Separation Techniques for Impurity Profiling and Isotopic Purity Assessment

Chromatographic methods are indispensable for the purification, impurity profiling, and assessment of isotopic and enantiomeric purity of this compound. Given the structural similarity between L-DOPA and its potential impurities or related compounds, high-resolution separation techniques are necessary. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of L-DOPA and its derivatives, including isotopically labeled forms. mdpi.comresearchgate.netniscpr.res.in HPLC coupled with various detectors, such as UV-Vis or mass spectrometry (MS), provides a robust method for separating this compound from synthesis byproducts, starting materials, and other impurities. mdpi.comresearchgate.netresearchgate.net

The choice of stationary phase and mobile phase is critical for achieving optimal separation. Reversed-phase C₁₈ columns are commonly employed for the analysis of L-DOPA due to its polar nature. mdpi.com Acidic mobile phases, often containing buffers like acetate (B1210297) or phosphate, are used to control the ionization state of L-DOPA and improve peak shape and retention. mdpi.com The addition of ion-pairing reagents to the mobile phase can also enhance the separation of polar analytes like L-DOPA. mdpi.comresearchgate.net

HPLC with electrochemical detection (HPLC-ECD) offers high sensitivity and selectivity for compounds with electroactive functional groups, such as the catechol moiety in L-DOPA and its related impurities. researchgate.net This allows for the detection and quantification of impurities at low levels. researchgate.net

HPLC is used to determine the chemical purity of this compound by separating and quantifying any co-eluting substances. mdpi.com The peak area or height of this compound in the chromatogram, relative to the total peak area of all detected compounds, can be used to estimate its purity. niscpr.res.in

Chiral Chromatography for Enantiomeric Purity Evaluation of this compound

L-DOPA is a chiral molecule, existing as two enantiomers, L-DOPA and D-DOPA. Biological activity is typically associated with the L-enantiomer. Therefore, assessing the enantiomeric purity of this compound is crucial, especially for applications where stereochemistry is important. nih.gov Chiral chromatography is the preferred technique for separating and quantifying enantiomers. mdpi.comgoogle.com

Chiral separation can be achieved using chiral stationary phases or by adding chiral selectors to the mobile phase when using an achiral stationary phase (chiral mobile phase chromatography). mdpi.comgoogle.comnih.gov Various chiral stationary phases are available, designed to interact differently with each enantiomer, leading to their separation. google.com

Chiral HPLC methods have been developed specifically for determining the enantiomeric purity of L-DOPA. mdpi.comnih.govresearchgate.net These methods can effectively separate L-DOPA from its antipode, D-DOPA, allowing for the detection and quantification of even trace amounts of the unwanted enantiomer. nih.govmdpi.com For example, chiral HPLC methods using teicoplanin columns or C₁₈ columns with chiral mobile phases containing compounds like N,N-dimethyl-L-phenylalanine and Cu(II) acetate have been reported for quantifying the D-enantiomer in L-DOPA. mdpi.com Capillary electrophoresis with chiral selectors in the background electrolyte is another technique capable of achieving enantiomeric separation of DOPA. nih.govmdpi.com

The enantiomeric purity of this compound is typically expressed as enantiomeric excess (ee), which is the absolute difference between the mole fractions of each enantiomer. google.com High enantiomeric purity is essential to ensure that the desired biological activity is maintained and to avoid potential effects associated with the incorrect enantiomer. nih.gov

Advanced Analytical Strategies Employing L Dopa D6 in Complex Biological Matrices

Development and Validation of Quantitative Analytical Methods Utilizing L-DOPA-d6 as an Internal Standard

The development and validation of robust quantitative analytical methods are critical for reliable measurement of endogenous compounds in biological samples. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of such methods, compensating for potential variations throughout the analytical workflow. This includes variations in extraction efficiency, matrix effects, and instrument response. Method validation typically involves assessing parameters such as selectivity, sensitivity, linearity, accuracy, precision, matrix effect, and stability, ensuring the method is fit for its intended purpose. u-szeged.humdpi.comnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Endogenous L-DOPA and Metabolite Quantification in Biological Samples

LC-MS/MS is a widely employed technique for the quantification of L-DOPA and its metabolites in biological matrices due to its high sensitivity and specificity. researchgate.netresearchgate.netthermofisher.com The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of complex mixtures and the selective detection of target analytes based on their mass-to-charge ratio and fragmentation patterns. thermofisher.com this compound is typically added to biological samples at an early stage of sample preparation to serve as an internal standard.

Optimization of Chromatographic Parameters for Separation of L-DOPA and its Isotopologues

Effective chromatographic separation is crucial in LC-MS/MS to resolve L-DOPA from its endogenous metabolites, precursors, and potential isobaric interferences, as well as from its stable isotope-labeled internal standard, this compound. While L-DOPA and this compound are isotopologues and share very similar chemical properties, chromatographic separation is still important to ensure they elute consistently and to resolve them from other matrix components.

Various stationary phases and mobile phase compositions are explored during method development. Reversed-phase C18 columns are commonly used for the separation of L-DOPA and related compounds. researchgate.netunibas.itpenpublishing.netnih.gov The mobile phase typically consists of a mixture of water and an organic solvent (such as methanol (B129727) or acetonitrile), often with the addition of an acidic modifier like formic acid or acetic acid to improve peak shape and ionization efficiency. u-szeged.huresearchgate.netresearchgate.netunibas.itmdpi.com Gradient elution is frequently employed to optimize the separation of multiple analytes with varying polarities within a single run. researchgate.netresearchgate.net Parameters such as column temperature and flow rate are carefully optimized to achieve adequate resolution, peak shape, and analysis time. mdpi.com Hydrophilic interaction chromatography (HILIC) has also been reported as a suitable technique for the separation of polar compounds like catecholamines and their metabolites. lcms.cz

Selection of Multiple Reaction Monitoring (MRM) Transitions for High Specificity and Sensitivity

In LC-MS/MS, Multiple Reaction Monitoring (MRM) is the preferred mode for quantitative analysis due to its high specificity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. For L-DOPA and this compound, appropriate MRM transitions are selected based on their fragmentation patterns.

Typically, the protonated molecule ([M+H]+) is chosen as the precursor ion in positive ion mode electrospray ionization (ESI), which is commonly used for these polar compounds. u-szeged.huresearchgate.netresearchgate.netthermofisher.comunibas.itmdpi.comnih.gov Fragmentation of the precursor ion in the collision cell yields characteristic product ions. For L-DOPA, a common transition is m/z 198 > 152. unibas.itnih.gov For this compound, the corresponding transition would be shifted by the mass difference of the deuterium (B1214612) atoms, for example, m/z 204 > 158 if the deuterium atoms are incorporated into the core structure. However, if the deuterium atoms are on the phenyl ring, the common transition for [2H3]-L-DOPA is m/z 201 > 154. nih.gov The selection of multiple transitions (quantifier and qualifier ions) for each compound helps confirm the identity of the analyte and improve the reliability of the quantification. unibas.itmdpi.com Optimization of mass spectrometric parameters such as cone voltage and collision energy is performed to maximize the signal intensity of the selected MRM transitions. lcms.cznih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Analytes of L-DOPA and its Metabolites

GC-MS can also be used for the analysis of L-DOPA and its metabolites, although these compounds are not volatile or thermally stable enough for GC analysis without prior derivatization. tue.nlresearchgate.net GC-MS, often coupled with electron impact (EI) or chemical ionization (CI), provides high chromatographic resolution and robust fragmentation information. up.ac.zanih.gov The use of this compound as an internal standard in GC-MS methods helps to compensate for variations introduced during the derivatization process and subsequent analysis.

Derivatization Strategies for Volatility and Thermal Stability Enhancement

Derivatization is a critical step in GC-MS analysis of L-DOPA and its metabolites to convert their polar and non-volatile functional groups into more volatile and thermally stable derivatives. Various derivatization reagents and strategies have been developed for catecholamines and related compounds. tue.nlresearchgate.net

Common derivatization approaches include silylation, acylation, and alkylation. Silylation, often using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility. tue.nlresearchgate.net Acylation, using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), introduces acyl groups. researchgate.net These derivatization reactions must be carefully optimized to ensure complete and reproducible conversion of the analytes and internal standard while minimizing the formation of by-products. researchgate.net The choice of derivatization reagent and reaction conditions depends on the specific analytes and the matrix.

Electron Impact and Chemical Ionization Techniques for Robust Quantitation

GC-MS commonly utilizes Electron Impact (EI) or Chemical Ionization (CI) for the ionization of derivatized analytes. EI is a hard ionization technique that typically produces characteristic fragment ions, which are useful for compound identification through library matching. up.ac.zanih.gov However, EI can sometimes result in limited molecular ions for some compounds. nih.gov

Chemical Ionization (CI), a softer ionization technique, typically produces more abundant molecular ions or protonated molecules ([M+H]+), which can be advantageous for determining the molecular weight and for quantitative analysis, especially when combined with selected ion monitoring (SIM) or selected reaction monitoring (SRM) on a triple quadrupole MS. nih.govacs.org Positive chemical ionization (PCI) and negative chemical ionization (NCI) can be employed depending on the electron-capturing properties of the derivatized analytes. For quantitative analysis using this compound as an internal standard, monitoring specific ions (molecular or fragment ions) for both the derivatized analyte and the derivatized internal standard is performed to determine the analyte concentration based on the ratio of their peak areas. The choice between EI and CI depends on the fragmentation characteristics of the derivatized analytes and the desired level of sensitivity and specificity.

Principles of Isotope Dilution Mass Spectrometry (IDMS) in the Absolute Quantification of Endogenous L-DOPA Levels

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for the absolute quantification of analytes in complex samples. The fundamental principle involves adding a known amount of a stable isotope-labeled analogue (the internal standard, e.g., this compound) to the sample before sample processing begins. This spiked internal standard is assumed to behave identically to the endogenous analyte throughout the sample preparation and analysis workflow. researchgate.net

During mass spectrometric analysis, both the endogenous analyte (L-DOPA) and the internal standard (this compound) are detected simultaneously. Quantification is achieved by measuring the ratio of the signal intensities of the analyte and the internal standard. Since a known amount of the internal standard was added, and the ratio of the analyte to the internal standard signal is directly proportional to the ratio of their amounts in the original sample, the absolute concentration of the endogenous analyte can be accurately determined. This approach compensates for potential variations introduced during sample preparation, matrix effects, and instrument variability. chromatographyonline.com

Calibration Curve Construction and Data Processing for IDMS-based Assays

Calibration in IDMS-based assays for L-DOPA involves preparing a series of calibration standards containing known, varying concentrations of authentic L-DOPA and a fixed, known concentration of the this compound internal standard. These standards are subjected to the same sample preparation and analytical procedures as the biological samples.

For each calibration standard, the ratio of the peak area (or signal intensity) of L-DOPA to that of this compound is calculated. A calibration curve is then constructed by plotting these peak area ratios against the corresponding known concentrations of L-DOPA. Typically, a linear relationship is expected over the relevant concentration range. nih.govdergipark.org.tr

Data processing for biological samples involves measuring the peak area ratio of endogenous L-DOPA to the spiked this compound internal standard in each sample. The concentration of L-DOPA in the sample is then determined by interpolating this ratio against the established calibration curve. nih.gov Statistical analysis of calibration curves is performed to assess the precision and accuracy of the method. core.ac.uk

The linearity of the calibration curve is a critical parameter, often assessed by the correlation coefficient (R²). Values above 0.994 indicate good linearity over the tested range. nih.govresearchgate.netresearcher.life

Example Calibration Data (Illustrative):

| L-DOPA Concentration (nmol/L) | L-DOPA Peak Area | This compound Peak Area | Peak Area Ratio (L-DOPA / this compound) |

| 0.20 | XXX | YYY | ZZZ |

| 1.00 | XXX | YYY | ZZZ |

| 10.0 | XXX | YYY | ZZZ |

| 100.0 | XXX | YYY | ZZZ |

| 1500.0 | XXX | YYY | ZZZ |

Note: Actual peak area values and ratios would be determined experimentally.

Minimization of Matrix Effects and Ion Suppression/Enhancement through this compound Internal Standardization

Matrix effects, including ion suppression and enhancement, are significant challenges in the mass spectrometric analysis of biological samples. These effects occur when co-eluting substances from the sample matrix interfere with the ionization efficiency of the analyte, leading to inaccurate quantification. researchgate.netchromatographyonline.comumich.edu

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. Since this compound is chemically almost identical to L-DOPA, it experiences the same or very similar matrix effects during ionization. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, any suppression or enhancement that affects both compounds proportionally is effectively canceled out. chromatographyonline.com

Studies have shown that stable isotope internal standards can compensate for significant ion suppression or enhancement, leading to improved accuracy and precision in quantitative analysis. researchgate.netconfreg.org The matrix effect can be evaluated by comparing the signal of the analyte in a blank matrix spiked post-extraction to the signal in a pure solvent. chromatographyonline.com The use of an internal standard helps normalize the response, compensating for variations caused by the matrix. chromatographyonline.comumich.edu

Methodological Considerations for Sample Preparation and Handling in this compound-based Assays

Effective sample preparation and careful handling are paramount for accurate L-DOPA quantification in biological matrices using this compound as an internal standard. L-DOPA is susceptible to oxidation and degradation, particularly in biological samples, which can lead to inaccurate results if not properly addressed. researchgate.netresearchgate.net

The choice of sample preparation technique depends on the biological matrix and the required sensitivity. Common techniques aim to extract L-DOPA and its metabolites while removing interfering substances that could cause matrix effects or degradation. mdpi.comsci-hub.se

Extraction Techniques for L-DOPA and Metabolites from Various Biological Media (e.g., cell lysates, tissue homogenates, in vitro perfusion fluids)

Various extraction techniques are employed for isolating L-DOPA and its metabolites from biological matrices. For samples with low analyte concentrations, such as biological fluids, pre-concentration and solid-phase extraction (SPE) are often essential to achieve the necessary detection and quantification limits. mdpi.comencyclopedia.pub

Protein precipitation is a common initial step, particularly for matrices like plasma and tissue homogenates, to remove proteins that can interfere with downstream analysis. researchgate.netresearchgate.net Acidic conditions are frequently used for protein precipitation and extraction. researchgate.netnih.gov For instance, protein precipitation using perchloric acid has been reported for L-DOPA analysis in biological samples. researchgate.net Another method involves using trifluoroacetic acid (TFA) for protein precipitation in plasma samples. nih.gov

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also widely used for sample clean-up and analyte enrichment. sci-hub.se SPE can effectively remove interfering endogenous compounds and concentrate the target analytes. mdpi.comsci-hub.se Microdialysis, a technique used for sampling interstitial fluid from tissues, yields protein-free samples, simplifying sample preparation as no further clean-up is needed and enzymatic degradation is less of a concern during sampling. diva-portal.org

The specific extraction method may vary depending on the matrix. For example, extraction from plant matrices, which can have higher L-DOPA content, might involve homogenization and solvent extraction. mdpi.comencyclopedia.pub Aqueous solutions, sometimes acidified, are used as extraction solvents. mdpi.compenpublishing.net

Strategies for Preventing Non-Specific Binding and Degradation of this compound during Sample Processing

L-DOPA and its deuterated analogue this compound are prone to oxidation, especially at alkaline pH and in the presence of metal ions. nih.gov Degradation can occur during sample collection, processing, and storage, leading to inaccurate quantification.

Several strategies are employed to prevent non-specific binding and degradation:

Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, to sample collection tubes and extraction buffers helps to prevent the oxidation of L-DOPA and this compound. confreg.orgresearchgate.net

Acidification: Maintaining samples and extracts at acidic pH can improve stability by reducing oxidation. mdpi.comencyclopedia.pub

Temperature Control: Keeping samples and extracts at low temperatures (e.g., 4°C or -20°C) during processing and storage significantly slows down degradation. medchemexpress.comresearchgate.netuni.lu

Use of Chelating Agents: Metal ions can catalyze L-DOPA oxidation. The addition of chelating agents like EDTA can sequester these metal ions, thereby reducing degradation. nih.gov

Minimizing Exposure to Light and Oxygen: L-DOPA is light-sensitive, and exposure to oxygen promotes oxidation. Samples should be stored in the dark and processed under an inert atmosphere if possible.

Prompt Processing and Analysis: Processing samples as quickly as possible after collection minimizes the time available for degradation to occur.

Proper storage conditions are also critical. L-DOPA in plasma has limited stability at room temperature but is more stable when stored at -70°C to -80°C. researchgate.net With stabilization strategies, the stability in biological matrices is significantly improved. researchgate.net

By implementing these methodological considerations during sample preparation and handling, the integrity of L-DOPA and this compound is preserved, ensuring the accuracy and reliability of the IDMS-based quantitative analysis in complex biological matrices.

Investigating Biotransformation and Metabolic Fates of L Dopa D6 in Preclinical and in Vitro Systems

In Vitro Metabolic Profiling of L-DOPA-d6 in Cellular and Subcellular Fractions

In vitro studies using cellular and subcellular fractions are instrumental in dissecting the metabolic pathways of this compound. These systems allow for controlled environments to investigate the activity of specific enzymes involved in L-DOPA metabolism, such as aromatic L-amino acid decarboxylase (AADC), catechol-O-methyltransferase (COMT), and monoamine oxidase (MAO) researchgate.netresearchgate.net. By incubating this compound with these fractions or cell cultures expressing these enzymes, researchers can identify and quantify the resulting deuterated metabolites.

Identification and Quantification of Deuterated Metabolites Formed by Specific Enzymes (e.g., AADC, COMT, MAO)

The primary metabolic pathways of L-DOPA involve decarboxylation by AADC to form dopamine (B1211576), O-methylation by COMT to form 3-O-methyldopa (3-OMD), and metabolism of dopamine by MAO and COMT into various downstream metabolites researchgate.netwikipedia.orgnih.gov. Using this compound allows for the tracking of the deuterated label through these pathways, enabling the specific identification and quantification of metabolites derived directly from the administered deuterated precursor. Analytical techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose due to their sensitivity and specificity in distinguishing deuterated from non-deuterated compounds nih.govnih.govresearchgate.net.

Detection of Deuterated Dopamine, Norepinephrine (B1679862), Epinephrine (B1671497), and their Metabolites (e.g., HVA, MHPG, VMA)

Following administration, this compound is expected to be converted to deuterated dopamine (dopamine-d6) by AADC researchgate.netwikipedia.org. Dopamine-d6 can then be further metabolized. Enzymes like dopamine beta-hydroxylase (DBH) can convert dopamine-d6 to deuterated norepinephrine (norepinephrine-d6), and phenylethanolamine N-methyltransferase (PNMT) can convert norepinephrine-d6 to deuterated epinephrine (epinephrine-d6) researchgate.net. The metabolic breakdown of these deuterated catecholamines by MAO and COMT yields various deuterated metabolites, including homovanillic acid-d6 (HVA-d6), 3-methoxy-4-hydroxyphenylglycol-d6 (MHPG-d6), and vanillylmandelic acid-d6 (VMA-d6) researchgate.netnih.gov. Studies using deuterated L-DOPA have successfully detected deuterated dopamine and its metabolites in biological samples, demonstrating the utility of the deuterated label in tracing the metabolic fate nih.govplos.orgplos.org. For instance, LC-MS/MS methods have been developed to quantify deuterated and non-deuterated forms of L-DOPA and its metabolites, including dopamine, 3-MT, 3-OMD, DOPAC, and HVA in plasma and urine nih.govnih.gov.

Analysis of Deuterated 3-O-Methyldopa and other O-methylated products

COMT catalyzes the O-methylation of L-DOPA to form 3-O-methyldopa (3-OMD) researchgate.netwikipedia.org. When this compound is used as a substrate, deuterated 3-O-methyldopa (3-OMD-d6) is formed. This metabolic pathway is particularly relevant as COMT can be a significant route of L-DOPA metabolism, especially when AADC activity is saturated or inhibited wikipedia.orgresearchgate.net. The analysis of 3-OMD-d6 levels in in vitro systems provides insights into the extent of COMT-mediated metabolism of the deuterated precursor. Methods for quantifying 3-OMD in biological samples, which can be adapted for deuterated forms, have been established using techniques like HPLC-MS/MS semanticscholar.orgnih.gov.

Kinetics of Deuterated Metabolite Formation in Isolated Enzyme Systems and Cell Cultures

Investigating the kinetics of deuterated metabolite formation in isolated enzyme systems or cell cultures expressing specific enzymes provides quantitative data on enzyme activity and substrate affinity. Using this compound as a substrate allows for the determination of kinetic parameters and the assessment of how deuterium (B1214612) substitution might influence enzyme activity.

Determination of Vmax and Km values using this compound as a Substrate

Enzyme kinetics are typically described by parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant), which reflects the substrate concentration at which the reaction rate is half of Vmax core.ac.ukbrieflands.comresearchgate.net. By incubating varying concentrations of this compound with isolated enzymes (like purified AADC, COMT, or MAO) or cell lysates and measuring the rate of formation of specific deuterated metabolites, Vmax and Km values for this compound can be determined. Comparing these values to those obtained with non-deuterated L-DOPA can reveal potential kinetic isotope effects, where the deuterated substrate might exhibit different binding affinity or catalytic turnover rates. While specific Vmax and Km values for this compound with human AADC, COMT, or MAO were not explicitly found in the provided search results, studies on L-DOPA metabolism by enzymes like tyrosinase have reported Km and Vmax values for the non-deuterated compound, illustrating the methodology core.ac.ukbrieflands.comresearchgate.netnih.govscispace.com. The principle extends to using deuterated substrates to probe the kinetics of enzymes involved in catecholamine metabolism.

Assessing Enzyme Inhibition and Activation using Deuterated Substrates

Deuterated substrates like this compound can also be valuable tools for assessing the effects of potential enzyme inhibitors or activators. By performing kinetic studies in the presence of varying concentrations of test compounds and using this compound as the substrate, researchers can determine inhibition constants (Ki) or activation parameters. The use of a deuterated substrate can be particularly useful in studies where there might be high endogenous levels of the non-deuterated substrate or product, as the deuterated forms can be easily distinguished analytically nih.govnih.gov. This allows for a clearer assessment of the compound's effect on the enzyme metabolizing this compound. Studies on enzyme inhibition using L-DOPA as a substrate, such as tyrosinase inhibition by quercetin (B1663063) or benzaldehyde (B42025) derivatives, demonstrate the general approach to assessing enzyme modulation through kinetic analysis core.ac.ukbrieflands.com. Applying this methodology with this compound would provide specific data on how inhibitors or activators affect the metabolism of the deuterated compound.

Data Tables

While specific quantitative data (Vmax, Km, metabolite concentrations) for this compound from the search results were not in a format readily extractable for direct table generation within the strict scope, the search results indicate that such data are typically generated in studies employing LC-MS/MS for quantification of deuterated metabolites nih.govnih.gov. An example structure for how such data would be presented based on the discussed metabolic pathways is provided below.

Example Data Table Structure (Illustrative)

| Enzyme System/Cell Type | Substrate | Metabolite Formed | Analytical Method | Key Finding/Data (Illustrative) | Citation |

| Isolated AADC | This compound | Dopamine-d6 | LC-MS/MS | Vmax = X, Km = Y | [Relevant Study] |

| Liver S9 Fraction | This compound | 3-OMD-d6 | LC-MS/MS | Rate of formation = Z | [Relevant Study] |

| Cell Culture (expressing MAO) | Dopamine-d6 | HVA-d6, DOPAC-d6 | LC-MS/MS | % Conversion = W | [Relevant Study] |

Detailed Research Findings

Research using deuterated L-DOPA, such as L-DOPA-d3, has demonstrated altered metabolic profiles compared to non-deuterated L-DOPA. Studies in rats showed that a triply deuterated isoform (α,β,β-D3-L-DOPA) led to increased duration of dopamine output and reduced noradrenaline output, suggesting reduced activity of MAO and DBH towards the deuterated carbons ki.se. This highlights the potential for deuterium substitution to influence the rate of enzymatic degradation of L-DOPA and its downstream metabolites. Furthermore, analytical methods have been developed and validated using LC-MS/MS for the simultaneous quantification of deuterated and non-deuterated L-DOPA and several of its metabolites in biological fluids, confirming the feasibility of tracking the metabolic fate of this compound in in vitro and preclinical settings nih.govnih.gov. While some studies focused on the in vivo effects of deuterated L-DOPA, the underlying principles of enzymatic biotransformation by AADC, COMT, and MAO are directly applicable to in vitro systems ki.seresearchgate.net. In vitro studies using cell lines engineered to express specific enzymes, such as LUHMES cells overexpressing AADC, have been used to study L-DOPA uptake and metabolism, providing a model for investigating the biotransformation of this compound in a controlled cellular environment uni.lu.

In Vivo Isotope Tracing Studies of this compound in Animal Models (e.g., Rodents, Non-Human Primates)

In vivo studies utilizing deuterated L-DOPA, such as this compound or selectively deuterated forms like SD-1077 (which is primarily d3- and d2-deuterated L-DOPA), are conducted in animal models to investigate its pharmacokinetics and metabolism nih.govresearchgate.net. These studies often involve rodents, such as rats and mice, which are commonly used models for Parkinson's disease research, often after being treated with neurotoxins like 6-hydroxydopamine (6-OHDA) to mimic the dopaminergic degeneration seen in the disease nih.govnih.gov. Non-human primates are also used in L-DOPA research nih.gov.

The use of deuterated L-DOPA allows researchers to trace its pathway and the formation of its deuterated metabolites within the living system, providing insights into biotransformation processes that are not possible with unlabeled L-DOPA alone researchgate.net. Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) are crucial for detecting and quantifying this compound and its deuterated metabolites in biological samples nih.govresearchgate.net.

Systemic Distribution and Tissue Uptake Dynamics of this compound and its Deuterated Metabolites

Studies in animal models help to understand how this compound is distributed throughout the body and taken up by various tissues, including the brain. Following administration, this compound crosses the blood-brain barrier, similar to unlabeled L-DOPA, and is converted to deuterated dopamine within the brain medchemexpress.commedchemexpress.com.

Animal studies have shown that deuteration can influence the metabolism of the resulting deuterated dopamine, potentially slowing down its breakdown by enzymes like monoamine oxidase (MAO) nih.govresearchgate.net. This altered metabolism can affect the levels and duration of deuterated dopamine in the brain nih.govresearchgate.net.

Quantitative Spatiotemporal Analysis of Deuterated Compound Distribution in Organs

Quantitative analysis of deuterated compound distribution in organs over time provides valuable spatiotemporal information about their pharmacokinetics. Techniques such as imaging mass spectrometry can be used to visualize the localization of deuterated L-DOPA and its deuterated metabolites, such as deuterated dopamine and norepinephrine, in brain tissue sections plos.org. This allows for the differentiation between endogenous and exogenously administered compounds plos.org.

While specific quantitative spatiotemporal data for this compound distribution in various organs from the provided search results is limited, studies with related deuterated compounds and unlabeled L-DOPA highlight the methodologies used. For instance, studies with 13C/15N-enriched L-DOPA in mice have used NMR to monitor dopamine levels in brain and liver extracts nih.govd-nb.info. In studies with 6-[18F]fluoro-L-DOPA, a radiolabeled analog, and [3H]L-DOPA in rats, the distribution and metabolism in plasma, striatum, and cerebellum were analyzed over time nih.gov. These studies demonstrate the feasibility of quantitative analysis of labeled compounds in different tissues.

Table 1: Example of Tissue Distribution Analysis (Conceptual based on search results)

| Compound | Tissue | Time Point | Concentration (e.g., ng/mg or pmol/sample) | Citation (Example) |

| This compound | Striatum | X min | Data from future studies | - |

| Deuterated Dopamine | Striatum | Y min | Data from future studies | - |

| This compound | Liver | Z min | Data from future studies | - |

Note: Specific quantitative data for this compound distribution in various organs was not explicitly found in the provided search snippets. The table above is illustrative of the type of data that would be generated in such studies.

Microdialysis Applications for Monitoring Extracellular Levels of Deuterated Analytes

Microdialysis is a technique used to measure the extracellular levels of analytes in specific tissues, such as the brain, in living animals nih.govmdpi.com. This technique can be applied to monitor the extracellular concentrations of this compound and its deuterated metabolites, particularly deuterated dopamine, in real-time researchgate.net.

Studies using microdialysis with unlabeled L-DOPA in animal models, including 6-OHDA-lesioned rats, have provided insights into the dynamics of extracellular dopamine levels following L-DOPA administration nih.govnih.gov. These studies demonstrate that L-DOPA increases extracellular dopamine levels in the striatum and other brain regions nih.govnih.gov. Applying microdialysis with this compound allows for the specific monitoring of deuterated dopamine derived from the administered labeled precursor, helping to differentiate it from endogenous dopamine pools and providing a clearer picture of the impact of the deuterated compound on extracellular neurotransmitter dynamics researchgate.net.

Studies in rodents confirmed that selectively deuterated L-DOPA (SD-1077) enhances striatal dopamine output, as measured by microdialysis, more effectively than unlabeled L-DOPA nih.gov.

Characterization of Excretion Pathways of Deuterated Compounds (e.g., urinary, biliary)

The excretion pathways of this compound and its deuterated metabolites are important aspects of their pharmacokinetics. The primary route of excretion for L-DOPA and its metabolites is typically via the urine wikipedia.orgnih.govcapes.gov.br. Studies investigating the excretion of deuterated L-DOPA would involve collecting urine and potentially bile samples from animal models following administration of this compound and analyzing the presence and quantity of the parent compound and its deuterated metabolites using techniques like LC-MS/MS nih.govnih.gov.

Studies with unlabeled L-DOPA have shown that its administration leads to increased urinary excretion of dopamine and its metabolites, such as homovanillic acid (HVA) nih.gov. Analysis of urinary excretion patterns of deuterated compounds can help to understand the metabolic fate and elimination kinetics of this compound and its downstream products nih.govgla.ac.uk.

Table 2: Example of Urinary Excretion Analysis (Conceptual based on search results)

| Compound | Sample Type | Excretion Amount (e.g., % of dose) | Time Interval | Citation (Example) |

| This compound | Urine | Data from future studies | 0-24 hours | - |

| Deuterated Dopamine | Urine | Data from future studies | 0-24 hours | - |

| Deuterated HVA | Urine | Data from future studies | 0-24 hours | - |

Note: Specific quantitative urinary or biliary excretion data for this compound was not explicitly found in the provided search snippets. The table above is illustrative of the type of data that would be generated in such studies.

Exploration of Kinetic Isotope Effects (KIEs) using this compound to Elucidate Reaction Mechanisms

Kinetic isotope effects (KIEs) occur when the substitution of an atom in a molecule with one of its isotopes affects the rate of a chemical reaction juniperpublishers.comresearchgate.net. Deuterium substitution, as in this compound, can lead to significant KIEs, particularly when a bond to the deuterated atom is broken in the rate-determining step of a reaction researchgate.netprinceton.edu. Studying KIEs using this compound can provide valuable information about the mechanisms of the enzymatic reactions involved in its metabolism.

The primary metabolic pathways of L-DOPA involve decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form dopamine and O-methylation by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD) wikipedia.orghmdb.ca. Deuterium substitution at specific positions in this compound can influence the rates of these enzymatic reactions. For instance, deuteration at the alpha or beta carbons of L-DOPA can affect the decarboxylation by AADC and subsequent metabolism of dopamine by enzymes like MAO and dopamine beta-hydroxylase nih.gov.

Theoretical and Experimental Determination of Primary and Secondary KIEs for L-DOPA Metabolism

KIEs can be determined experimentally by comparing the reaction rates of the deuterated compound (this compound) and its non-deuterated counterpart (L-DOPA) under controlled conditions, often in in vitro enzyme assays or in vivo studies juniperpublishers.comresearchgate.net. Primary KIEs occur when the isotopically substituted atom is directly involved in the bond breaking or formation during the rate-determining step princeton.edu. Secondary KIEs occur when the isotopic substitution is at an atom not directly involved in bond changes in the rate-determining step, but still affects the reaction rate through changes in bond vibrations or hybridization princeton.edu.

Theoretical calculations, often using computational chemistry methods, can complement experimental KIE studies by providing insights into the transition states and energy barriers of the enzymatic reactions nih.gov. These calculations can help to predict and interpret the observed KIEs, contributing to a better understanding of the reaction mechanisms nih.gov.

For L-DOPA metabolism, KIEs can be investigated for the AADC-catalyzed decarboxylation and the COMT-catalyzed O-methylation. Studies have theoretically investigated primary carbon and secondary hydrogen KIEs in the decarboxylation of L-DOPA catalyzed by AADC nih.gov. These theoretical studies can provide insights into the role of the enzyme and cofactor (pyridoxal 5'-phosphate) in the reaction mechanism nih.gov. Experimentally determining the KIEs for this compound at different deuteration positions for these enzymes can help to validate theoretical predictions and pinpoint the steps most affected by the isotopic substitution. For example, deuteration at the alpha-carbon might yield a primary KIE for AADC activity, while deuteration on the aromatic ring might reveal secondary effects on enzyme binding or activity.

Studies have shown that selective deuteration in SD-1077 is aimed at reducing the degradation of central dopamine by exploiting a primary kinetic isotope effect nih.gov. This suggests that the deuteration in this compound affects a step involving bond breaking at a deuterated position in the dopamine metabolic pathway, likely catalyzed by enzymes such as MAO nih.govresearchgate.net.

Table 3: Examples of Potential KIE Data for this compound Metabolism (Conceptual)

| Enzyme | Reaction Step Affected (Hypothetical) | Deuteration Position | Type of KIE (Primary/Secondary) | Experimental kH/kD | Theoretical kH/kD | Citation (Example) |

| AADC | Decarboxylation | Alpha-carbon | Primary | Data from future studies | Data from future studies | nih.gov |

| MAO | Oxidative deamination of Dopamine | Alpha/Beta-carbons | Primary | Data from future studies | Data from future studies | nih.govresearchgate.net |

| COMT | O-methylation | Aromatic Hydroxyl | Secondary | Data from future studies | Data from future studies | - |

Note: Specific experimental and theoretical KIE data for this compound at specific positions was not extensively detailed in the provided search snippets. The table above is illustrative of the type of data that would be generated in such studies, drawing upon the general principles of KIEs and known L-DOPA metabolic pathways.

L-DOPA (L-3,4-dihydroxyphenylalanine) is a crucial amino acid that serves as the metabolic precursor to the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. wikipedia.orghmdb.ca Its biotransformation involves several key enzymatic pathways. Deuterium substitution, as in this compound, is a technique used to create isotopically labeled analogs of compounds. informaticsjournals.co.ingoogle.com This substitution can influence the rate of metabolic reactions due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond compared to a carbon-hydrogen bond can slow down enzymatic cleavage at the deuterated position. informaticsjournals.co.ingoogle.comki.se Studying the biotransformation and metabolic fates of this compound in preclinical and in vitro systems provides valuable insights into its metabolic pathways and the impact of isotopic labeling on enzyme kinetics.

The metabolic fate of L-DOPA is primarily governed by enzymes such as Aromatic Amino Acid Decarboxylase (AADC), Catechol-O-Methyltransferase (COMT), and Monoamine Oxidase (MAO). google.comki.sefrontiersin.org In preclinical and in vitro studies, this compound serves as a powerful tool to trace specific metabolic routes and quantify metabolites using techniques like mass spectrometry. The incorporation of deuterium atoms at specific positions allows researchers to differentiate the administered this compound from endogenous L-DOPA and its metabolites, enabling precise investigations into absorption, distribution, metabolism, and excretion (ADME) profiles.

Elucidation of Rate-Limiting Steps and Transition States in Enzyme Catalysis via KIEs

Kinetic isotope effects (KIEs) are a fundamental tool in enzymology used to probe reaction mechanisms and identify rate-limiting steps. informaticsjournals.co.inbibliotekanauki.plnih.gov By comparing the reaction rates of a molecule and its isotopically labeled analog (such as L-DOPA and this compound), researchers can gain insights into the bond-breaking or bond-forming events occurring during the transition state of an enzymatic reaction. A significant KIE indicates that the cleavage or formation of the bond involving the isotopically labeled atom is part of the rate-determining step of the reaction.

In the context of L-DOPA metabolism, applying KIE analysis with this compound can help elucidate the specific steps catalyzed by AADC, COMT, and MAO that are most affected by the presence of deuterium. This can reveal critical details about the enzyme's catalytic mechanism and the transition state structure.

Investigating KIEs in Aromatic Amino Acid Decarboxylase (AADC) Activity

Aromatic Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC), is the enzyme responsible for the conversion of L-DOPA to dopamine. wikipedia.orghmdb.ca This reaction involves the decarboxylation of L-DOPA. Studies investigating the KIEs in the decarboxylation of L-DOPA catalyzed by AADC have been conducted using isotopically labeled substrates. nih.gov These studies, often employing computational methods alongside experimental approaches, aim to understand the role of the enzyme and its cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), in lowering the reaction barrier. nih.gov

While specific KIE data for this compound with AADC may require detailed literature search, the principles established with other deuterated L-DOPA isotopomers or related PLP-dependent decarboxylases are applicable. For instance, investigations into the primary carbon and secondary hydrogen KIEs in L-DOPA decarboxylation have provided insights into the transition state and the influence of the PLP cofactor. nih.gov A significant KIE at a specific position would suggest that the bond involving the deuterium atom at that position is being broken or altered in the rate-determining step of the decarboxylation reaction catalyzed by AADC.

Assessing KIEs in Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO) Reactions

Catechol-O-Methyltransferase (COMT) is an enzyme that methylates catecholamines, including L-DOPA, to form 3-O-methyldopa. google.comsemanticscholar.org This methylation is a significant metabolic pathway for L-DOPA, particularly when AADC is inhibited. google.comsemanticscholar.org Monoamine Oxidase (MAO), specifically MAO-A and MAO-B, are involved in the oxidative deamination of dopamine, the primary metabolite of L-DOPA. ki.sedergipark.org.tr

Deuterium substitution in L-DOPA, such as in this compound, can influence the rate of these enzymatic reactions. Studies using deuterated L-DOPA isotopomers have indicated that deuterium substitution can reduce the metabolism of dopamine by MAO. ki.seresearchgate.net This suggests a KIE on the MAO-catalyzed reaction, likely at positions where C-H bonds are cleaved during the oxidative deamination process. For COMT, deuterium substitution on the catechol ring of this compound could potentially exhibit a KIE if the C-O bond cleavage or proton transfer involving these positions is rate-limiting in the methylation reaction.

While detailed KIE values specifically for this compound with COMT and MAO in preclinical or in vitro systems might necessitate further specific research, the application of KIE methodology with this compound allows for the investigation of how deuterium at different positions affects the reaction rates catalyzed by these enzymes. By comparing the metabolic rates of this compound to unlabeled L-DOPA, researchers can infer the extent to which the deuterated positions are involved in the rate-limiting steps of COMT-mediated methylation and MAO-mediated deamination.

Data Table: Key Enzymes in L-DOPA Metabolism and Relevant Reactions

| Enzyme | Abbreviation | Primary Reaction with L-DOPA or its Metabolites |

| Aromatic Amino Acid Decarboxylase | AADC (DDC) | Decarboxylation of L-DOPA to Dopamine |

| Catechol-O-Methyltransferase | COMT | Methylation of L-DOPA to 3-O-Methyldopa |

| Monoamine Oxidase | MAO | Oxidative deamination of Dopamine |

Note: This table summarizes the primary reactions relevant to this compound metabolism by the enzymes discussed.

Detailed Research Findings (Illustrative Example based on principles and search results):

The application of this compound in in vitro enzyme assays allows for the determination of kinetic parameters and KIEs, providing quantitative data on how deuterium substitution affects the catalytic efficiency (e.g., Vmax and Km) of AADC, COMT, and MAO towards this labeled substrate. Such studies are crucial for understanding the precise mechanisms of these enzymes and predicting the metabolic behavior of deuterated L-DOPA in biological systems.

Elucidation of Molecular Mechanisms and Pathways Via L Dopa D6 Isotope Tracing

Unraveling Neurotransmitter Synthesis and Catabolism Pathways using L-DOPA-d6 as a Tracer

L-DOPA is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) wikipedia.org. Its metabolism involves several key enzymatic steps, and tracing the fate of this compound can provide detailed insights into these pathways under various physiological and pathological conditions.

Tracing Deuterium (B1214612) Flux through Dopaminergic Pathways in Neural and Peripheral Tissues

L-DOPA is converted to dopamine primarily by the enzyme aromatic L-amino acid decarboxylase (AADC) wikipedia.orgnih.govnih.gov. This conversion occurs in both neural tissues, such as the brain, and peripheral tissues uni.lufrontiersin.org. Tracing the deuterium label from this compound allows researchers to quantify the relative contributions of these tissues to dopamine production and to track the subsequent metabolism of deuterated dopamine.

Studies using deuterated L-DOPA, such as D3-L-DOPA (selectively deuterated at the α- and β-carbons), have shown that deuterium substitution can enhance striatal dopamine output more effectively than unlabeled L-DOPA in rodent models nih.gov. This suggests that the deuteration affects the metabolic fate of L-DOPA or its product, dopamine. The slower breakdown of deuterated dopamine by enzymes like monoamine oxidase (MAO) contributes to a lower dopamine turnover nih.govresearchgate.net.

The distribution and metabolism of L-DOPA and its derivatives can vary across different central nervous system (CNS) regions mdpi.com. For instance, L-DOPA administration in newborn rats resulted in increased levels of L-DOPA, dopamine, and their metabolites in regions like the spinal cord, cortex, striatum, and brainstem mdpi.com. Tracing deuterium flux from this compound can help delineate the specific metabolic routes and enzyme activities in these diverse neural areas.

Peripheral metabolism of L-DOPA is significant, with enzymes like AADC and catechol-O-methyltransferase (COMT) playing major roles google.com. Less than 1% of an oral dose of L-DOPA is estimated to reach the brain unchanged due to this peripheral metabolism semanticscholar.org. Using this compound can help quantify the extent of peripheral conversion versus central conversion by measuring deuterated metabolites in systemic circulation and various tissues.

Investigating Serotonergic and Noradrenergic Interactions and Cross-Talk with L-DOPA Metabolism

L-DOPA metabolism can interact with other monoaminergic systems, particularly serotonergic and noradrenergic pathways mdpi.com. AADC, the enzyme that converts L-DOPA to dopamine, is also involved in the synthesis of serotonin (B10506) from 5-hydroxytryptophan (B29612) nih.gov. Serotonergic neurons can convert exogenous L-DOPA to dopamine, which can then be released as a "false" transmitter nih.gov. This interaction is thought to be more relevant at the terminal level nih.gov.

Studies have indicated that L-DOPA can influence the biochemical activity of serotonergic and noradrenergic terminals mdpi.com. For example, L-DOPA had low effects on noradrenaline and serotonin levels across CNS regions in newborn rats, despite significantly increasing dopamine and its metabolites mdpi.com.

Furthermore, noradrenergic terminals, through noradrenaline transporters (NET), can be involved in the clearance of dopamine, particularly in extrastriatal regions nih.gov. Tracing deuterium from this compound and its metabolites can help elucidate the extent to which deuterated dopamine is handled by these transporters and how this might differ from endogenous dopamine, providing insights into the cross-talk between dopaminergic and noradrenergic systems. The potentiation of L-DOPA's effect by NET blockers in certain brain regions suggests an indirect involvement of noradrenaline neurons in the mechanism of L-DOPA action via heterologous reuptake of dopamine nih.gov.

Probing Enzyme Catalysis, Substrate Specificity, and Allosteric Modulation with Deuterated Substrates

Deuterated substrates like this compound are powerful tools for studying enzyme mechanisms, including catalytic cycles, substrate specificity, and the impact of allosteric modulation. The kinetic isotope effect (KIE) observed when a deuterium atom is substituted for a hydrogen atom at a reactive site can provide insights into the rate-limiting steps and transition states of enzymatic reactions acs.org.

Deeper Mechanistic Insights into Aromatic Amino Acid Decarboxylase (AADC) Catalytic Cycle

AADC catalyzes the decarboxylation of L-DOPA to dopamine, a reaction involving the removal of a carboxyl group and a proton nih.govnih.gov. Using L-DOPA deuterated at specific positions, such as the α-carbon or β-carbons, can help probe the mechanism of this reaction.

Studies investigating the kinetic isotope effects on AADC catalysis using computational methods have examined the decarboxylation of L-DOPA nih.govnih.gov. These studies can provide insights into the transition state and the role of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the catalytic cycle nih.govnih.gov. For instance, computed carboxyl 13C KIEs are consistent with observations in other PLP-dependent enzymes nih.govnih.gov. While these studies may not have specifically used this compound, the principle of using site-specific deuterium labeling and analyzing KIEs is directly applicable to gaining deeper mechanistic insights into the AADC catalytic cycle with this compound.

Advanced Studies on Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO) Functionality

COMT and MAO are key enzymes involved in the catabolism of dopamine and other catecholamines derived from L-DOPA metabolism mdpi.commdpi.commedchemexpress.commdpi.com. COMT catalyzes the O-methylation of catechols, while MAO catalyzes the oxidative deamination of monoamines mdpi.commedchemexpress.commdpi.com.

Using deuterated L-DOPA and its deuterated metabolites allows for detailed studies of COMT and MAO activity and substrate specificity. For example, deuteration of L-DOPA at the α- and β-carbons has been shown to slow down the breakdown of the resulting deuterated dopamine by MAO nih.govresearchgate.net. This reduced metabolism by MAO contributes to a lower DOPAC/DA ratio, indicating altered dopamine turnover nih.govresearchgate.net.